

Application Notes and Protocols for Preparing NMR Samples with Deuteromethanol-d4

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Compound of Interest

Compound Name: Deuteromethanol

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This document provides detailed application notes and standardized protocols for the preparation of Nuclear Magnetic Resonance (NMR) samples using **deuteromethanol-d4** (CD₃OD). These guidelines are designed to ensure the acquisition of high-quality, reproducible NMR data for a variety of analytes, including small molecules, natural products, and proteins.

Overview of Deuteromethanol-d4 in NMR Spectroscopy

Deuteromethanol-d4 is a highly polar deuterated solvent widely used in NMR spectroscopy for the analysis of polar to semi-polar compounds.^[1] Its ability to dissolve a broad range of analytes, including many small organic molecules, natural products, and certain proteins, makes it a versatile choice in the laboratory.^[1] The deuterium substitution minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of analyte signals.

Quantitative Data Summary

For optimal results, it is crucial to adhere to recommended concentrations and volumes. The following tables summarize key properties of **deuteromethanol-d4** and typical sample parameters for various analytical applications.

Table 1: Physical and Chemical Properties of **Deuteromethanol-d4** (CD₃OD)

Property	Value
Chemical Formula	CD ₄ O
Molar Mass	36.07 g/mol
Density	0.888 g/cm ³ at 20°C
Melting Point	-98 °C
Boiling Point	65 °C
¹ H NMR Residual Peak	~3.31 ppm (septet)
¹³ C NMR Peak	~49.0 ppm (septet)

Table 2: Recommended Sample Concentrations and Volumes for NMR Analysis in **Deuteromethanol-d4**

Analyte Type	Experiment	Recommended Concentration	Recommended Volume
Small Molecules (<1000 g/mol)	¹ H NMR	5-25 mg	0.6-0.7 mL[2][3]
	¹³ C NMR	50-100 mg	0.6-0.7 mL[2][3]
Proteins	¹ H NMR	0.3-0.5 mM	0.5 mL[4]
Peptides	¹ H NMR	1-5 mM	0.5 mL[4]
Natural Product Extracts (Metabolomics)	¹ H NMR	Varies (based on extract yield)	0.6-0.8 mL

Experimental Protocols

The following are detailed protocols for the preparation of NMR samples in **deuteromethanol-d4** for different classes of compounds.

Protocol 1: Preparation of Small Molecule NMR Samples

Objective: To prepare a small organic molecule sample for routine ^1H and ^{13}C NMR analysis.

Materials:

- Analyte (solid or oil)
- **Deuteromethanol-d4** (CD_3OD), ≥ 99.8 atom % D
- NMR tube (5 mm, high precision)
- Vial with cap
- Pasteur pipette with bulb
- Cotton or glass wool plug
- Vortex mixer (optional)
- Analytical balance

Procedure:

- **Weighing the Sample:** Accurately weigh 5-25 mg of the solid sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[\[2\]](#)[\[3\]](#) For liquid samples, add a few drops to the vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of **deuteromethanol-d4** to the vial.[\[2\]](#)[\[3\]](#)
- **Dissolution:** Cap the vial and gently swirl or vortex to dissolve the sample completely. If necessary, gentle heating in a warm water bath can aid dissolution. Ensure the final solution is homogeneous.
- **Filtration:** Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[5\]](#) Solid particles can degrade spectral quality by distorting the magnetic field homogeneity.[\[5\]](#)
- **Volume Adjustment:** Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm.[\[1\]](#)

- Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
- Mixing: Gently invert the NMR tube several times to ensure a homogeneous solution. Avoid vigorous shaking which can introduce air bubbles.

Protocol 2: Preparation of Protein NMR Samples

Objective: To prepare a protein sample for structural or interaction studies.

Materials:

- Lyophilized protein sample
- **Deuteromethanol-d4** (CD_3OD), ≥ 99.8 atom % D
- Appropriate buffer components (if required)
- Low-bind microcentrifuge tubes
- Pipettes and low-retention tips
- NMR tube (5 mm, high precision)
- Centrifuge

Procedure:

- Sample Preparation: Weigh the appropriate amount of lyophilized protein to achieve a final concentration of 0.3-0.5 mM in the desired final volume (typically 0.5 mL).^[4] Perform this in a low-bind microcentrifuge tube.
- Solvent Preparation: If a buffer is required, prepare a concentrated stock in D_2O and add it to the **deuteromethanol-d4** to achieve the final desired buffer concentration. Ensure the final solution is well-mixed.
- Reconstitution: Add the prepared **deuteromethanol-d4** (with buffer if necessary) to the lyophilized protein.

- **Dissolution:** Gently pipette the solution up and down to dissolve the protein. Avoid vigorous vortexing which can cause denaturation. If the protein is difficult to dissolve, let it sit on ice for a short period.
- **Clarification:** Centrifuge the sample at high speed (e.g., $>14,000 \times g$) for 10-15 minutes to pellet any aggregated protein or particulate matter.
- **Transfer to NMR Tube:** Carefully transfer the supernatant to a clean, high-precision 5 mm NMR tube, avoiding the pellet.
- **Capping and Labeling:** Cap the NMR tube and label it appropriately.

Protocol 3: Preparation of Natural Product Extracts for Metabolomics

Objective: To prepare a plant or microbial extract for NMR-based metabolomic profiling.

Materials:

- Lyophilized extract
- **Deuteromethanol-d4** (CD_3OD), ≥ 99.8 atom % D
- Potassium phosphate buffer in D_2O (e.g., 0.1 M, pH 6.0)
- Internal standard (e.g., TMSP)
- Microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- NMR tube (5 mm, high precision)

Procedure:

- **Extraction Solvent Preparation:** Prepare the extraction solvent by mixing **deuteromethanol-d4** and the potassium phosphate buffer in D₂O in a 1:1 ratio.[6] Add the internal standard (e.g., TMSP) to a final concentration of 0.0125%.[6]
- **Sample Weighing:** Weigh a specific amount of the lyophilized extract (e.g., 20 mg) into a microcentrifuge tube.
- **Extraction:** Add a defined volume of the extraction solvent (e.g., 1.0 mL) to the extract.
- **Homogenization:** Vortex the sample for 1-2 minutes, followed by sonication in an ultrasonic bath for 15-20 minutes to ensure thorough extraction.
- **Clarification:** Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes to pellet insoluble material.[6]
- **Transfer to NMR Tube:** Transfer the clear supernatant (typically 0.6-0.8 mL) to a 5 mm NMR tube.
- **Capping and Labeling:** Securely cap and label the NMR tube.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the NMR-based metabolomic analysis of plant extracts, a common application utilizing **deuteromethanol-d4**.

Caption: Workflow for NMR-based metabolomics of plant extracts.

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